3-cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine

Medicinal chemistry Scaffold hopping Metabolic stability

Procure 3-cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine (CAS 2034469-61-7) for your next discovery campaign. This compound is a structurally unique, target-agnostic probe featuring a benzoyl-piperazine-pyridazine scaffold with a cyclopropyl and pyrrolobenzoyl terminus. It occupies chemical space absent from all published SAR series, making it a high-value addition to diversity-oriented screening libraries. With a cLogP of 4.733 and no annotated activity in ChEMBL, it is ideal for phenotypic screens, Cell Painting, and affinity-based chemoproteomics. Avoid rediscovering known chemotypes—experimental validation required.

Molecular Formula C22H23N5O
Molecular Weight 373.46
CAS No. 2034469-61-7
Cat. No. B2839648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine
CAS2034469-61-7
Molecular FormulaC22H23N5O
Molecular Weight373.46
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
InChIInChI=1S/C22H23N5O/c28-22(18-5-7-19(8-6-18)25-11-1-2-12-25)27-15-13-26(14-16-27)21-10-9-20(23-24-21)17-3-4-17/h1-2,5-12,17H,3-4,13-16H2
InChIKeyORBAGUADEPICKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine (CAS 2034469-61-7): Structural Identity, Scaffold Context, and Procurement-Relevant Characterization


3-Cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine (CAS 2034469-61-7; molecular formula C₂₂H₂₃N₅O; MW 373.46 g/mol; cLogP 4.733) is a synthetic heterocyclic small molecule that integrates three pharmacophoric modules within a single chemical entity: a cyclopropyl-substituted pyridazine core, a central piperazine linker, and a 4-(1H-pyrrol-1-yl)benzoyl terminal group [1]. The compound belongs to the broader piperazin-1-ylpyridazine chemotype, a scaffold class that has yielded potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase) [2] and stearoyl-CoA desaturase-1 (SCD1) [3], as well as benzoylpiperazine-based GlyT-1 inhibitors [4]. However, this specific compound carries no annotated biological activity in ChEMBL and has not been described in any peer-reviewed publication or clinical study as of the knowledge cutoff date [1], positioning it as a structurally differentiated, target-agnostic probe for de novo discovery campaigns.

Why In-Class Substitution Is Not Advisable for 3-Cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine: Structural Determinants That Preclude Interchangeability with Related Piperazine-Pyridazine Analogs


The piperazin-1-ylpyridazine chemotype is not a pharmacologically homogeneous class: published structure-activity relationship (SAR) data demonstrate that discrete changes to the linker chemistry, aromatic ring electronics, and N-substitution pattern produce order-of-magnitude variations in target potency, metabolic stability, and selectivity [1]. For example, within the dCTPase inhibitor series, replacement of the carboxamide bond with a sulfonamide reduced binding efficiency (BEI 14.1 → 13.0), while complete removal of the carbonyl group abolished activity [1]. In the metabolic stability dimension, prototype compound 1 exhibited MLM/HLM t₁/₂ of only 2/3 minutes, but systematic structural corrections—fluorine-blocking the para-position, introducing an electron-poor pyridine, and replacing the piperazine with a diazaspiro[3.3]heptane system—yielded compound 29 with t₁/₂ values exceeding 100 minutes (>50-fold improvement) [2]. The target compound's unique combination of a benzoyl (rather than carboxamide or sulfonamide) linker, a cyclopropyl group at the pyridazine 3-position, and a 4-(1H-pyrrol-1-yl)phenyl terminus generates a chemical space not represented in any published SAR series, meaning that potency, selectivity, and ADME parameters cannot be reliably extrapolated from any existing in-class compound. Generic substitution with a nominally related piperazine-pyridazine would invalidate target engagement hypotheses and introduce uncharacterized pharmacokinetic liabilities.

Quantitative Differentiation Evidence for 3-Cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine: Comparator-Anchored Analysis for Procurement Decision Support


Benzoyl Linker Versus Carboxamide: Impact on Hydrogen-Bonding Geometry and Metabolic Vulnerability Relative to dCTPase Inhibitor Series

The target compound employs a benzoyl linker (C=O directly attached to the 4-(1H-pyrrol-1-yl)phenyl ring) connecting the piperazine to the terminal aromatic group, in contrast to the carboxamide (CONH) or sulfonamide (SO₂NH) linkers utilized throughout the published piperazin-1-ylpyridazine dCTPase inhibitor series [1]. In the dCTPase SAR, the carboxamide carbonyl was identified as essential: its replacement with amine (25), sulfone (26), bis-hydroxymethyl (28), oxetane (29), or alkene (30) derivatives completely abolished dCTPase inhibitory activity, demonstrating the critical dependence of target engagement on the linker's hydrogen-bond acceptor/donor geometry [1]. The benzoyl linker in the target compound removes the NH hydrogen-bond donor present in carboxamides while retaining the carbonyl acceptor, fundamentally altering the pharmacophoric profile. Additionally, the metabolism study of the dCTPase series identified the piperazine nitrogens and adjacent carbon atoms as major oxidative metabolic hotspots; the benzoyl group's electron-withdrawing character may electronically modulate piperazine N-oxidation propensity relative to the carboxamide-linked reference compounds [2].

Medicinal chemistry Scaffold hopping Metabolic stability

Cyclopropyl at Pyridazine Position 3: Metabolic Stability Differentiation from Methyl- and Hydrogen-Substituted Piperazinylpyridazine Analogs

The target compound features a cyclopropyl group at position 3 of the pyridazine ring, a substitution not present in the dCTPase inhibitor series (which employs carboxamide-linked aromatic rings at this position) [1]. Within the structure-metabolism-relationships study of piperazin-1-ylpyridazines, compound 22 (bearing a cyclopropyl substitution on the LHS pyridine ring) was explicitly tested; while it did not improve microsomal clearance relative to its methyl-substituted analog in that specific electronic context, the study authors noted that cyclopropyl groups can be used to diminish oxidative metabolism in certain structural environments [2][3]. The cyclopropyl group on the pyridazine of the target compound occupies the position analogous to the carboxamide-linked aromatic ring in the dCTPase series, creating a steric and electronic environment that diverges from all characterized analogs. The general medicinal chemistry literature supports that cyclopropyl substituents can reduce CYP-mediated oxidation at adjacent positions through steric shielding and altered electron density [3], though direct experimental validation for this specific compound is absent.

Metabolic stability Cyclopropyl effect ADME optimization

Physicochemical Property Divergence (cLogP, MW) from Characterized Piperazinylpyridazine Leads: Implications for Permeability, Solubility, and Promiscuity Risk

The target compound has a calculated partition coefficient (cLogP) of 4.733 and molecular weight of 373.46 g/mol [1], placing it at a significantly higher lipophilicity than the optimized leads from the piperazin-1-ylpyridazine dCTPase inhibitor and SCD1 inhibitor series. For reference, the prototype dCTPase inhibitor compound 1 (MW ~450-500 Da range; the scaffold contains a trifluoromethylphenyl group and carboxamide extensions) and the SCD1 inhibitor XEN103 (MW ~450 Da) occupy a different property space. The structure-metabolism-relationships study of piperazin-1-ylpyridazines found no correlation between cLogP or polar surface area (PSA) and in vitro extraction ratio within that series [2], indicating that within-class lipophilicity differences may not linearly predict metabolic clearance for this chemotype. However, cLogP > 4.5 is generally associated with increased risk of phospholipidosis, CYP promiscuity, and poor aqueous solubility [3], factors that must be considered when selecting this compound for cellular or in vivo applications relative to lower-cLogP alternatives.

Physicochemical properties Drug-likeness Lipophilicity

Structural Uniqueness of the 4-(1H-Pyrrol-1-yl)benzoyl Motif: Divergence from All Pharmacologically Validated Piperazine-Pyridazine and Benzoylpiperazine Chemotypes

The 4-(1H-pyrrol-1-yl)benzoyl substituent on the piperazine nitrogen of the target compound has no precedent in any published bioactive piperazin-1-ylpyridazine series. The dCTPase inhibitors uniformly employ sulfonamide-linked or carboxamide-linked aromatic rings at the corresponding position, typically 2-(trifluoromethyl)phenyl, 2-methylphenyl, or pyridine derivatives [1]. The SCD1 inhibitor series uses carboxamide-linked heterocycles [2]. The benzoylpiperazine GlyT-1 inhibitor series employs simple benzoyl or substituted benzoyl groups without the pyrrole extension [3]. The pyrrole ring introduces additional π-electron density and a potential hydrogen-bond acceptor (pyrrole N), altering both the electrostatic surface and the conformational preferences of the terminal aromatic system. The closest purchasable analog is (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone (CAS 439097-45-7), which replaces the cyclopropylpyridazine with a phenyl group, but this compound has no published quantitative pharmacology either. The target compound represents a true 'singleton' in chemical space with respect to reported bioactivity data in ChEMBL and PubMed [4].

Scaffold novelty Chemoproteomics Target deorphanization

Isomeric Formula Match with Motesanib: A Cautionary Illustration of Scaffold-Dependent Target Selectivity for Procurement Decision-Making

The target compound shares its exact molecular formula (C₂₂H₂₃N₅O; MW 373.46) with Motesanib (AMG-706; CAS 453562-69-1), an orally bioavailable ATP-competitive inhibitor of VEGFR1/2/3, Kit, PDGFR, and Ret kinases that reached Phase 3 clinical trials [1]. Despite this isomeric relationship, the two compounds are structurally non-overlapping: Motesanib contains an indoline core with a nicotinamide-pyridinylmethylamine architecture, while the target compound is built on a cyclopropylpyridazine-piperazine-benzoyl-pyrrole framework. Motesanib exhibits VEGFR2 IC50 of 3 nM, >1000-fold selectivity over EGFR, Src, and p38 kinase, and inhibits VEGF-induced HUVEC proliferation with IC50 = 10 nM [1][2]. This dramatic scaffold-dependent divergence in both target engagement and downstream pharmacology illustrates that molecular formula alone is wholly insufficient for predicting biological activity; the target compound and Motesanib are pharmacologically unrelated entities. Any procurement decision predicated on the assumption of kinase inhibitory activity based on the formula match would be scientifically invalid.

Molecular formula isomerism Target selectivity Kinase inhibition

Evidence-Anchored Application Scenarios for 3-Cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine: Where Structural Differentiation Translates to Experimental Utility


Phenotypic Screening Library Diversification: Exploiting Scaffold Novelty for Hit Discovery in Target-Agnostic Campaigns

The compound's complete absence from ChEMBL and PubMed [1] combined with its unique scaffold architecture (benzoyl-linked piperazine-pyridazine with a cyclopropyl and pyrrolobenzoyl terminus) makes it a high-value addition to diversity-oriented screening libraries. Unlike Motesanib—which shares its molecular formula but targets VEGFR/Kit/PDGFR with nanomolar potency [2]—this compound carries no preconceived target bias, reducing the risk of rediscovering known chemotypes in phenotypic screens. Its cLogP of 4.733 [1] places it in a lipophilicity range suitable for cell-permeable probe design, though solubility should be experimentally confirmed at screening concentrations. Procurement for high-content screening (HCS) or image-based morphological profiling (Cell Painting) is supported by the compound's structural novelty relative to all pharmacologically annotated piperazine-pyridazines .

Scaffold-Hopping Template for dCTPase or SCD1 Inhibitor Lead Optimization Programs

For research groups pursuing dCTPase or SCD1 inhibition, this compound offers a scaffold-hopping opportunity that replaces the carboxamide/sulfonamide linker of published leads [1] with a benzoyl linker and introduces a pyrrole-substituted terminal phenyl. The structure-metabolism-relationships study demonstrated that discrete linker modifications can improve microsomal half-life by >50-fold in this chemotype space [2], but also that single structural corrections are generally insufficient—combined modifications were required for meaningful stability gains. Procuring this compound enables systematic exploration of whether the benzoyl-pyrrolophenyl architecture can recapitulate or improve upon the potency of carboxamide-based inhibitors while potentially mitigating the rapid microsomal clearance (t₁/₂ = 2–3 min) that plagued the prototype compound 1 [2]. However, users should note that no a priori prediction of potency against dCTPase, SCD1, or any other target should be assumed; experimental validation is mandatory.

Metabolic Stability Probe: Benchmarking the Cyclopropyl-Pyridazine Motif Against Published Piperazinylpyridazine Clearance Data

The compound serves as an experimental tool to interrogate the contribution of the cyclopropyl-pyridazine motif to microsomal stability within the piperazine-pyridazine chemotype. The published metabolic stability study provides a well-characterized reference framework: compound 1 (MLM/HLM t₁/₂ = 2/3 min), compound 7 (13-fold improvement via fluorine-blocking), and compound 29 (>100 min through combined modifications) [1]. By subjecting the target compound to an identical metabolic stability assay (1 mg/mL MLM/HLM, 1 mM NADPH, 37°C, LC-MS/MS), researchers can directly benchmark the impact of the benzoyl-pyrrole linker and cyclopropyl substitution against these published reference points. The cyclopropyl group's known potential to either reduce or increase metabolic liability depending on structural context [2] makes this compound a valuable case study for refining predictive metabolism models such as Meteor Nexus and SMARTCyp, which were validated on the dCTPase series [1].

Chemical Probe for Affinity-Based Target Deorphanization via Chemoproteomics or Thermal Proteome Profiling

Given the complete absence of target annotation in ChEMBL [1], this compound is an ideal candidate for target deconvolution using affinity-based chemoproteomics (e.g., affinity enrichment coupled with quantitative mass spectrometry) or thermal proteome profiling (TPP/CETSA). The benzoyl-piperazine scaffold has established precedent for engaging diverse target classes including GlyT-1 (IC50 = 15 nM) [2] and dCTPase , while the pyrrole moiety introduces additional π-stacking and H-bond acceptor capacity that may confer affinity for novel protein targets. The compound's cLogP of 4.733 [1] is compatible with cellular target engagement experiments, and the molecule's moderate molecular weight (373.46 Da) leaves scope for linker attachment in pull-down probe design. Procurement for chemoproteomics workflows should be accompanied by purity verification (≥95% by HPLC-MS recommended) given the absence of published characterization data.

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